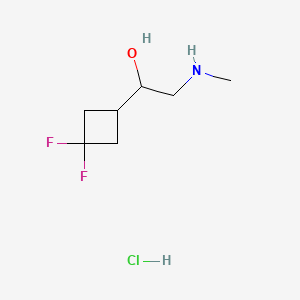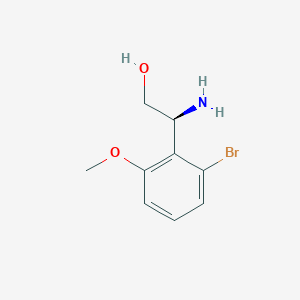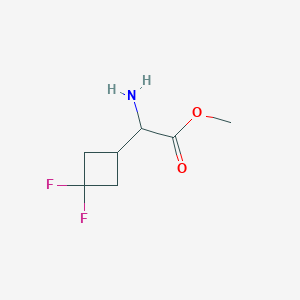
Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate is a chemical compound with the molecular formula C7H12F2NO2 It is known for its unique structure, which includes a cyclobutyl ring substituted with two fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is formed through a cyclization reaction, often involving a precursor compound that contains the necessary carbon atoms.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amination and Esterification: The amino group is introduced through an amination reaction, and the ester group is formed through esterification, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate can be compared with other similar compounds, such as:
Methyl 2-amino-2-(3,3-dichlorocyclobutyl)acetate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 2-amino-2-(3,3-dibromocyclobutyl)acetate: Similar structure but with bromine atoms instead of fluorine.
Methyl 2-amino-2-(3,3-diiodocyclobutyl)acetate: Similar structure but with iodine atoms instead of fluorine.
The uniqueness of this compound lies in the presence of fluorine atoms, which can impart distinct chemical and biological properties compared to its halogenated analogs.
属性
分子式 |
C7H11F2NO2 |
|---|---|
分子量 |
179.16 g/mol |
IUPAC 名称 |
methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate |
InChI |
InChI=1S/C7H11F2NO2/c1-12-6(11)5(10)4-2-7(8,9)3-4/h4-5H,2-3,10H2,1H3 |
InChI 键 |
MKVZHTGFRLEIKV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C1CC(C1)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


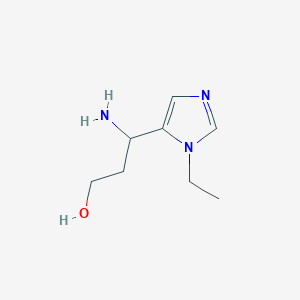
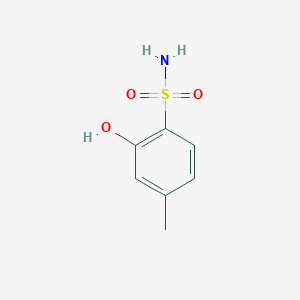
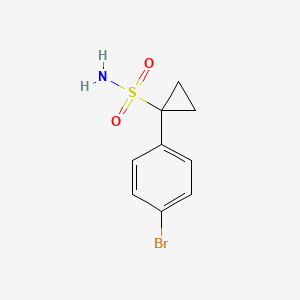


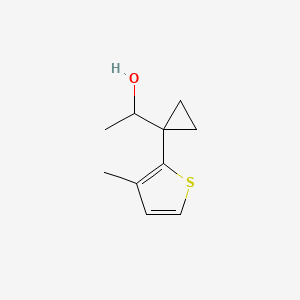
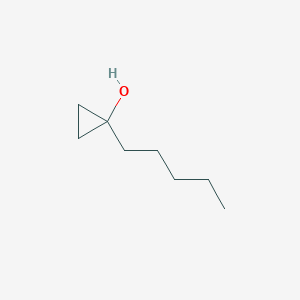
![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)
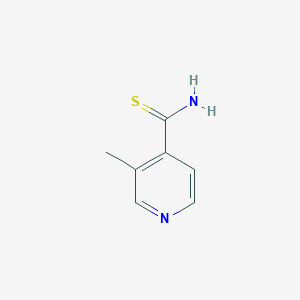
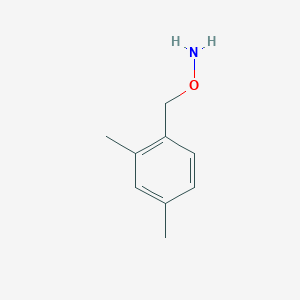
![5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13604110.png)
